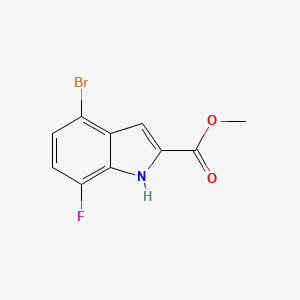

methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate

CAS No.: 1427380-14-0

Cat. No.: VC17837138

Molecular Formula: C10H7BrFNO2

Molecular Weight: 272.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1427380-14-0 |

|---|---|

| Molecular Formula | C10H7BrFNO2 |

| Molecular Weight | 272.07 g/mol |

| IUPAC Name | methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate |

| Standard InChI | InChI=1S/C10H7BrFNO2/c1-15-10(14)8-4-5-6(11)2-3-7(12)9(5)13-8/h2-4,13H,1H3 |

| Standard InChI Key | VHQGCQIAMPJJOP-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC2=C(C=CC(=C2N1)F)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Features

Methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate belongs to the indole alkaloid family, featuring a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The substituents at the 4-, 7-, and 2-positions confer distinct electronic and steric properties:

-

Bromine (4-position): Enhances electrophilic reactivity, facilitating cross-coupling reactions .

-

Fluorine (7-position): Improves metabolic stability and membrane permeability due to its electronegativity .

-

Methyl ester (2-position): Serves as a protective group for carboxylic acids, enabling further functionalization .

The compound’s SMILES notation is COC(=O)C1=CC2=C(C=CC(=C2N1)F)Br , and its InChIKey is VHQGCQIAMPJJOP-UHFFFAOYSA-N , ensuring unambiguous identification in chemical databases.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 272.07 g/mol |

| XLogP3-AA | 3.0 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Topological Polar Surface Area | 42.1 Ų |

| Rotatable Bond Count | 2 |

Synthesis and Manufacturing

Hemetsberger-Knittel Synthesis

The Hemetsberger-Knittel method is widely employed for constructing substituted indoles. For methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate, the protocol involves:

-

Condensation: Substituted benzaldehydes react with ethyl azidoacetate in the presence of sodium ethoxide, forming alkenyl azides (12–42% yield) .

-

Thermal Cyclization: Heating alkenyl azides to 180°C induces cyclization, yielding 4-bromoindole intermediates (30–93% yield) .

Fischer Indole Synthesis

An alternative route utilizes the Fischer indole synthesis, where phenylhydrazines cyclize under acidic conditions (e.g., polyphosphoric acid) to form indole derivatives . This method is particularly effective for introducing nitro groups, as seen in the synthesis of ethyl 4-bromo-6-nitro-1H-indole-2-carboxylate .

Table 2: Comparative Synthesis Routes

| Method | Yield (%) | Key Reagents | Advantages |

|---|---|---|---|

| Hemetsberger-Knittel | 30–93 | Sodium ethoxide, heat | High functional tolerance |

| Fischer Indole Synthesis | 49–62 | Polyphosphoric acid | Nitro group compatibility |

Future Directions and Research Opportunities

Targeted Drug Delivery

Functionalization of the methyl ester group with peptide motifs could enable tumor-specific delivery, minimizing off-target effects .

Green Chemistry Approaches

Developing solvent-free cyclization methods or biocatalytic routes may improve synthetic efficiency and sustainability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume